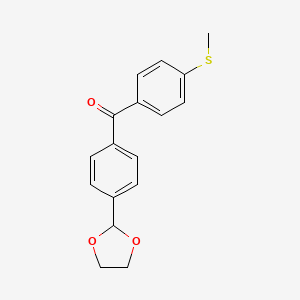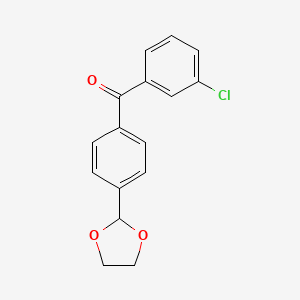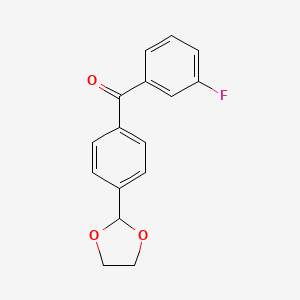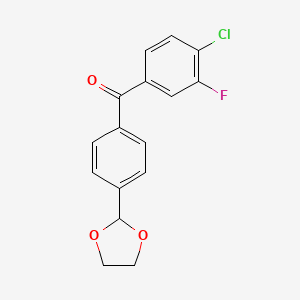
Methyl 1-cyanocyclobutanecarboxylate
概要
説明
Methyl 1-cyanocyclobutanecarboxylate is an organic compound with the molecular formula C7H9NO2. It is a liquid at room temperature and has a molecular weight of 139.15 g/mol. This compound is known for its applications in various chemical reactions and research fields due to its unique structure, which includes a cyclobutane ring with a cyano group and a methyl ester group attached.
科学的研究の応用
Methyl 1-cyanocyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: this compound is utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 1-cyanocyclobutanecarboxylate can be synthesized through several methods. One common method involves the reaction of methyl cyanoacetate with 1,3-dibromopropane in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, forming the cyclobutane ring and introducing the cyano and ester groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions: Methyl 1-cyanocyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.
Substitution: The cyano and ester groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
作用機序
The mechanism of action of methyl 1-cyanocyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. The cyano and ester groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Methyl 1-cyanocyclobutanecarboxylate can be compared with other similar compounds, such as:
Methyl 1-cyanocyclopentanecarboxylate: This compound has a similar structure but with a five-membered cyclopentane ring instead of a four-membered cyclobutane ring.
Ethyl 1-cyanocyclobutanecarboxylate: This compound has an ethyl ester group instead of a methyl ester group.
Uniqueness: The uniqueness of this compound lies in its four-membered cyclobutane ring, which imparts distinct chemical properties and reactivity compared to its analogs with different ring sizes or ester groups.
特性
IUPAC Name |
methyl 1-cyanocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-6(9)7(5-8)3-2-4-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTZTNWBOZFXTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649779 | |
| Record name | Methyl 1-cyanocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58920-79-9 | |
| Record name | Methyl 1-cyanocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
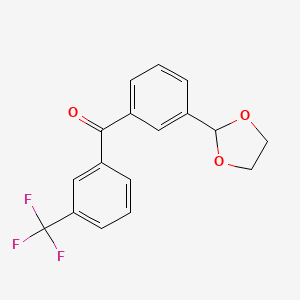

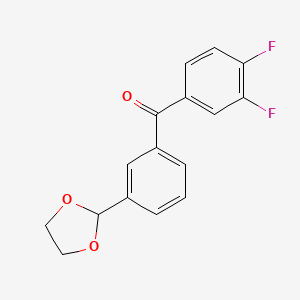
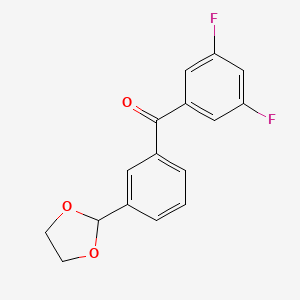
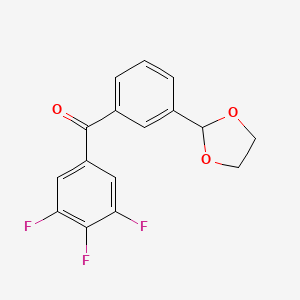


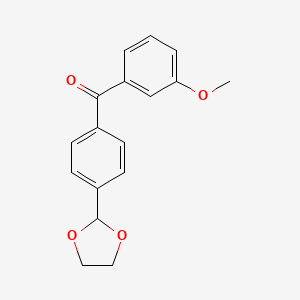
![[4-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone](/img/structure/B1327987.png)
